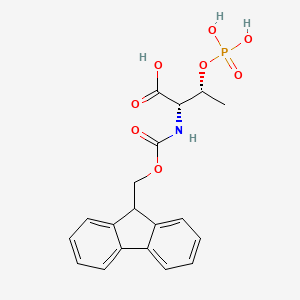
Fmoc-Thr(PO3H2)-OH
Descripción general
Descripción
Synthesis Analysis
The synthesis of Fmoc-Thr(PO3H2)-OH involves introducing the Fmoc group onto the threonine amino acid. Common methods include reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) .
Molecular Structure Analysis
The molecular formula of Fmoc-Thr(PO3H2)-OH is C19H20NO8P , with a molecular weight of approximately 421.34 g/mol . The structure includes the Fmoc group attached to the phosphorylated threonine residue .
Chemical Reactions Analysis
The Fmoc group is rapidly removed by base, typically using piperidine. The cleavage of Fmoc-Thr(PO3H2)-OH yields the desired peptide product .
Aplicaciones Científicas De Investigación
Fmoc-modified Amino Acids
- Scientific Field : Biochemistry and Material Science .
- Summary of Application : Fmoc-modified amino acids, including “Fmoc-Thr(PO3H2)-OH”, are used as building blocks in the fabrication of functional materials . They possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety .
- Methods of Application : These amino acids are often used in solid phase peptide synthesis (SPPS), a method for the production of peptides . This process involves the use of resin, protecting groups, and coupling reagents for peptide bond formation .
- Results or Outcomes : The use of Fmoc-modified amino acids in SPPS has enabled the synthesis of peptides for various studies such as cell signaling, development of epitope-specific antibodies, cell-biology, biomarkers for diseases, and more .
Bio-Templating
- Scientific Field : Material Science
- Summary of Application : Fmoc-modified amino acids can be used as bio-templates for the fabrication of functional materials .
- Methods of Application : The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, which can be used as templates for material fabrication .
- Results or Outcomes : This application has led to the development of new materials with unique properties .
Drug Delivery
- Scientific Field : Pharmacology
- Summary of Application : Fmoc-modified amino acids can be used in drug delivery systems .
- Methods of Application : The self-assembly features of Fmoc-modified amino acids can be utilized to create drug delivery systems .
- Results or Outcomes : This has potential applications in targeted drug delivery and controlled release of drugs .
Green Chemistry
- Scientific Field : Green Chemistry
- Summary of Application : Fmoc-modified amino acids are used in greener methods of solid-phase peptide synthesis .
- Methods of Application : Green solvents are used in the synthetic process, reducing the environmental impact and potential harm to human health .
- Results or Outcomes : The adoption of green solvents in the synthetic process does not impair the synthetic process and results in a smaller environmental impact .
Cell Cultivation
- Scientific Field : Cell Biology
- Summary of Application : Fmoc-modified amino acids can be used in cell cultivation .
- Methods of Application : The self-assembly features of Fmoc-modified amino acids can be utilized to create environments conducive to cell growth .
- Results or Outcomes : This has potential applications in tissue engineering and regenerative medicine .
Optical Applications
- Scientific Field : Optics
- Summary of Application : Fmoc-modified amino acids can be used in the development of optical materials .
- Methods of Application : The self-assembly features of Fmoc-modified amino acids can be utilized to create materials with unique optical properties .
- Results or Outcomes : This has potential applications in the development of sensors, displays, and other optical devices .
Therapeutic and Antibiotic Properties
- Scientific Field : Pharmacology
- Summary of Application : Fmoc-modified amino acids can have therapeutic and antibiotic properties .
- Methods of Application : The self-assembly features of Fmoc-modified amino acids can be utilized to create therapeutic agents .
- Results or Outcomes : This has potential applications in the development of new treatments for various diseases .
Direcciones Futuras
: Sigma-Aldrich Product Page : Perich JW, et al. Synthesis of phosphopeptides by the multipin method: Evaluation of coupling methods for the incorporation of Fmoc-Tyr(PO3Bzl,H)-OH, Fmoc-Ser(PO3Bzl,H)-OH, and Fmoc-Thr(PO3Bzl,H)-OH. Letters in Peptide Science, 6(2-3), 91-97 (1999). : Synthesis of phosphopeptides by the Multipin method: Evaluation of coupling methods for the incorporation of Fmoc-Tyr(PO3Bzl,H)-OH, Fmoc-Ser(PO3Bzl,H)-OH, and Fmoc-Thr(PO3Bzl,H)-OH. Springer Link. DOI: 10.1023/A:1008823924135
Propiedades
IUPAC Name |
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phosphonooxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20NO8P/c1-11(28-29(24,25)26)17(18(21)22)20-19(23)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17H,10H2,1H3,(H,20,23)(H,21,22)(H2,24,25,26)/t11-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIKUSCYAJQLRR-DIFFPNOSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Thr(PO3H2)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



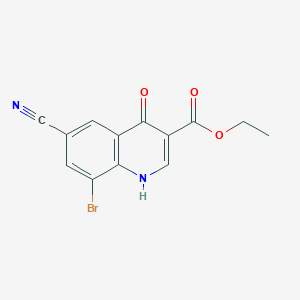
![2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetic acid](/img/structure/B1445307.png)
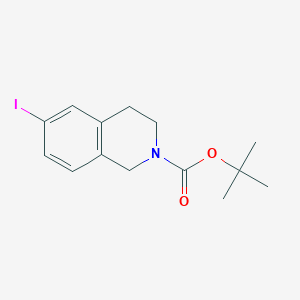
![3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1445310.png)
![Ethyl 3-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1445311.png)
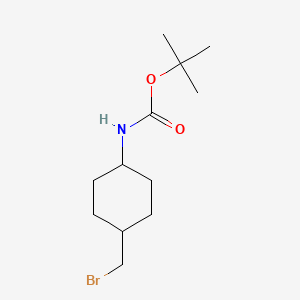
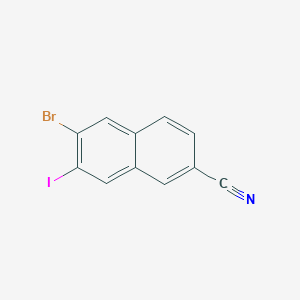
![2-((tert-Butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1445316.png)
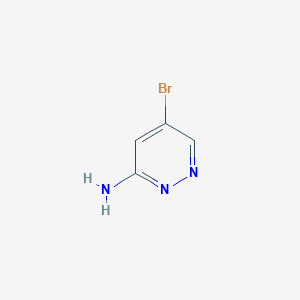
![4-Bromo-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1445319.png)
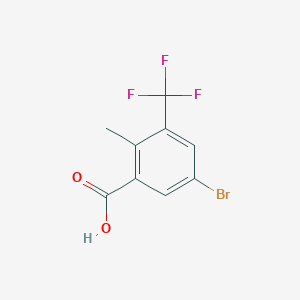
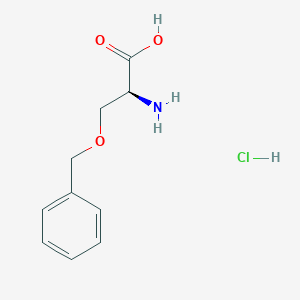
![2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrobromide](/img/structure/B1445326.png)
![1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)-](/img/structure/B1445327.png)